![molecular formula C20H17FN6O2 B2517586 N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 847384-20-7](/img/structure/B2517586.png)
N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with a unique structure that combines elements of triazolopyrimidine and acetamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, which is then functionalized with the appropriate substituents. Common reagents used in these reactions include:
4-ethylphenylamine:
4-fluorobenzaldehyde: Used to introduce the fluorophenyl group.
Acetic anhydride: Utilized for acetylation reactions.
The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOCH₃ in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Structural Features
The compound features a triazolopyrimidine core which is known for its biological activity. The presence of the ethyl and fluorophenyl groups enhances its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, related compounds demonstrated percent growth inhibitions of over 70% against multiple cancer cell lines such as A549 and MDA-MB-231 .
Case Study: Anticancer Screening
A study involving the screening of drug libraries found that compounds structurally related to N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide effectively inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression.
Enzyme Inhibition
The compound has shown potential as an inhibitor for various enzymes involved in cancer pathways:
- Mechanism of Action : It may inhibit the Type III secretion system (T3SS), which is crucial for bacterial virulence and has implications in cancer treatment by targeting tumor-associated bacteria .
Antimicrobial Properties
Compounds with similar structures have exhibited antimicrobial activity against a range of pathogens:
- Broad-Spectrum Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties due to its ability to interact with bacterial enzymes.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methylphenyl)-2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
- N-(4-ethylphenyl)-2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Uniqueness
N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The ethylphenyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Actividad Biológica
N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H18FN5O2S4
- Molecular Weight : 555.69 g/mol
- CAS Number : 422299-35-2
This compound features a triazole ring fused to a pyrimidine structure which is known for its significant role in various biological processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. Preliminary studies suggest that it exhibits selective inhibition with an IC50 value comparable to established COX inhibitors such as Celecoxib .
- Receptor Modulation : Research indicates that the compound may act as a selective agonist for certain G-protein coupled receptors (GPCRs), particularly RXFP4. It has demonstrated efficacy in activating signaling pathways associated with these receptors, which could have implications for treating conditions related to hormonal regulation and metabolism .
Pharmacological Effects
The pharmacological evaluation of this compound has revealed several key biological activities:
Case Studies
Several studies have focused on the biological effects of this compound:
- COX Inhibition Study : A comparative analysis was conducted where this compound was tested against standard COX inhibitors. Results indicated that it possesses a two-fold higher potency than some existing drugs in inhibiting COX-II activity .
- Cancer Cell Line Evaluation : In vitro studies showed that this compound induces apoptosis in breast cancer cell lines by activating caspase pathways. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Microbial Activity Assessment : The compound was evaluated for antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at low micromolar concentrations .
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c1-2-13-3-7-15(8-4-13)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)16-9-5-14(21)6-10-16/h3-10,12H,2,11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXLIXJFDUBEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.